N-Benzoylisatinic acid

Descripción

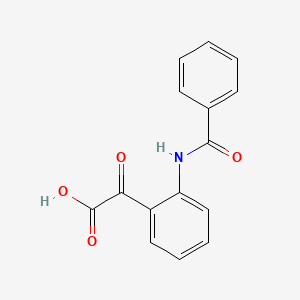

N-Benzoylisatinic acid is a derivative of isatin, a heterocyclic compound featuring an indole ring system with ketone groups at positions 2 and 2. The "benzoylisatinic" nomenclature indicates the substitution of a benzoyl group (C₆H₅CO-) onto the isatin framework, likely at the nitrogen (N1 position) or another reactive site. This modification enhances its electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

Propiedades

Número CAS |

54778-23-3 |

|---|---|

Fórmula molecular |

C15H11NO4 |

Peso molecular |

269.25 g/mol |

Nombre IUPAC |

2-(2-benzamidophenyl)-2-oxoacetic acid |

InChI |

InChI=1S/C15H11NO4/c17-13(15(19)20)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,19,20) |

Clave InChI |

HNSQYKSPPRPHPX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)O |

Sinónimos |

N-benzoylisatinic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Properties

*Inferred structure based on analogous compounds. †Calculated assuming isatinic acid (C₈H₅NO₃) + benzoyl (C₇H₅O).

- This compound vs. N-Benzylisatin : The benzoyl group in the former introduces a strong electron-withdrawing effect compared to the benzyl group in N-Benzylisatin. This alters reactivity in electrophilic substitutions and hydrogen-bonding capabilities. N-Benzylisatin exhibits a dihedral angle of 77.65° between its aromatic planes, while the benzoyl group in this compound may enforce greater planarity due to conjugation .

- This compound vs. N-Benzoylanthranilic Acid : Both feature benzoyl and carboxylic acid groups, but the latter lacks the fused indole ring. This difference impacts solubility; anthranilic acid derivatives are typically more polar and water-soluble .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

‡Estimated based on functional group contributions.

- Solubility Trends: N-Benzoylanthranilic acid’s carboxylic acid group enhances aqueous solubility compared to this compound, which may require polar aprotic solvents like DMSO. N-Benzylisatin’s π-π stacking reduces solubility in non-polar media .

Q & A

Q. What are the standard synthetic routes for N-Benzoylisatinic acid, and how can purity be optimized?

this compound is typically synthesized via benzoylation of isatinic acid under anhydrous conditions. A common method involves reacting isatinic acid with benzoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Purity optimization requires rigorous purification steps:

- Recrystallization : Use solvents like ethanol or ethyl acetate to remove unreacted starting materials .

- Chromatography : Column chromatography (silica gel, eluent: chloroform/methanol) isolates the product from side products.

- Purity Validation : Confirm via HPLC (>95% purity) and elemental analysis .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm the benzoyl group’s attachment and isatinic acid backbone. Key peaks include aromatic protons (δ 7.4–8.1 ppm) and carbonyl signals (δ 165–175 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and N-H (3200–3400 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 268.0845 for CHNO) .

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ ~270 nm) and quantify residual compound using HPLC .

- Kinetic Analysis : Plot degradation rates (zero/first-order models) to identify pH-sensitive functional groups (e.g., hydrolysis of the amide bond at acidic pH) .

Q. What are the key solubility parameters for this compound, and how do they influence reaction design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl). Solubility data guide solvent selection for:

- Reaction Medium : Use DMF for nucleophilic substitutions due to high solubility.

- Crystallization : Ethanol/water mixtures yield high-purity crystals .

Q. How should researchers handle contradictions in reported melting points or spectral data?

- Cross-Validation : Compare data with independent sources (e.g., NIST Chemistry WebBook for IR spectra ).

- Reproducibility Tests : Repeat synthesis/purification under standardized conditions (e.g., controlled cooling rates during crystallization) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing benzoyl group activates the carbonyl carbon for nucleophilic attack. Kinetic studies (e.g., Hammett plots) reveal substituent effects on reaction rates. For example, electron-donating groups on the benzoyl ring decrease reactivity due to reduced electrophilicity .

Q. How can computational methods (e.g., DFT) predict the tautomeric equilibria of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model tautomeric forms (keto-enol equilibria). Compare computed -NMR shifts with experimental data to validate dominant tautomers .

Q. What strategies resolve discrepancies in catalytic activity studies involving this compound derivatives?

- Control Experiments : Test catalysts in the absence of the compound to isolate its role.

- In Situ Monitoring : Use Raman spectroscopy or mass spectrometry to detect intermediates and adjust reaction pathways .

Q. How does the crystal structure of this compound influence its solid-state reactivity?

Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (N-H⋯O=C) that stabilize the lattice. Grinding experiments or thermal analysis (DSC/TGA) assess mechanochemical reactivity (e.g., polymorph transitions under stress) .

Q. What are the implications of this compound’s thermodynamic properties (e.g., eutectic behavior) for co-crystal design?

Phase diagrams (constructed via DSC) identify eutectic points with co-formers (e.g., nicotinamide). Co-crystals enhance solubility and bioavailability, critical for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.